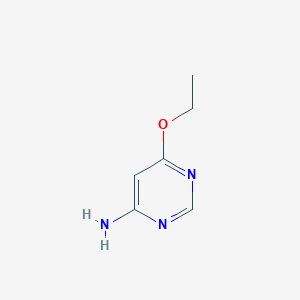

6-Ethoxypyrimidin-4-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-ethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLUVBGBWSHZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyrimidine Scaffold in Chemical Sciences

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. bohrium.comnih.gov Its fundamental importance is underscored by its presence in the nucleic acids DNA and RNA, where the pyrimidine bases cytosine, thymine, and uracil (B121893) are essential for genetic coding and protein synthesis. bohrium.comnih.govresearchgate.net This biological prevalence has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.com

Beyond its role in genetics, the pyrimidine nucleus is a versatile pharmacophore found in a wide range of pharmaceuticals with diverse therapeutic applications. researchgate.netresearchgate.netjacsdirectory.com These include antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor agents. researchgate.netresearchgate.net The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity of its derivatives. bohrium.comresearchgate.net The fusion of the pyrimidine ring with other heterocyclic systems further expands its chemical space and potential for interacting with biological targets. bohrium.com

Academic Importance of Ethoxypyrimidine Derivatives

Among the vast number of pyrimidine (B1678525) derivatives, those bearing an ethoxy group have garnered significant attention in academic and industrial research. The introduction of an ethoxy group can modulate the electronic properties, lipophilicity, and metabolic stability of the parent pyrimidine molecule, often leading to enhanced biological activity or improved pharmacokinetic profiles.

Role of 6 Ethoxypyrimidin 4 Amine As a Research Chemical and Building Block

6-Ethoxypyrimidin-4-amine is a specific pyrimidine (B1678525) derivative that serves as a crucial building block in organic synthesis. bldpharm.com As a research chemical, its primary utility lies in its bifunctional nature, possessing both a reactive amine group and an ethoxy group attached to the pyrimidine core. This allows for a variety of chemical transformations, making it a versatile starting material for the construction of more elaborate molecular architectures. sigmaaldrich.comenamine.net

The amine group can readily participate in reactions such as N-acylation, N-alkylation, and the formation of Schiff bases, while the pyrimidine ring itself can undergo nucleophilic aromatic substitution, although it is generally less reactive than its pyridine (B92270) counterpart. beilstein-journals.org The presence of the ethoxy group can influence the reactivity of the ring and provide a handle for further functionalization. These characteristics make this compound a valuable tool for medicinal chemists and material scientists in the creation of novel compounds with desired properties.

Computational Chemistry and Mechanistic Elucidation Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 6-Ethoxypyrimidin-4-amine. Methods such as Density Functional Theory (DFT) are employed to compute a variety of molecular properties that govern the molecule's behavior. ijret.org

The electronic structure is often described through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and greater chemical reactivity. ijret.org

Another key aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For aminopyrimidines, the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group are typically the most electron-rich areas. acs.org Furthermore, Mulliken atomic charge analysis provides quantitative values for the partial charge on each atom, offering a detailed picture of charge distribution and dipole moment. ijret.org

Table 1: Calculated Electronic Properties of this compound The following data are illustrative, based on typical values for aminopyrimidine derivatives calculated at the B3LYP/6-311G++(d,p) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures molecular polarity. |

| Most Negative Potential (MEP) | -0.05 a.u. (on Ring Nitrogen) | Indicates primary site for electrophilic attack. |

Density Functional Theory (DFT) Applications in Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Density Functional Theory (DFT) is a powerful tool for performing conformational analysis to identify the most stable, low-energy structures of this compound. nih.gov The molecule possesses key rotatable bonds, primarily the C(6)-O bond and the O-C(ethyl) bond of the ethoxy group, which define its conformational landscape.

Conformational analysis is typically performed by systematically rotating these dihedral angles and calculating the potential energy at each step to generate a potential energy surface (PES). Studies on analogous molecules like ethoxybenzene have shown that the ethoxy group preferentially adopts specific conformations relative to the aromatic ring. researchgate.net The most stable conformer is often a planar or near-planar structure (trans or synperiplanar), where the ethyl group is in the plane of the pyrimidine ring, to minimize steric hindrance. researchgate.net Other, higher-energy conformers, such as the gauche (or antiperiplanar) form where the ethyl group is rotated out of the plane, also exist and may be relevant for receptor binding. researchgate.net DFT calculations provide the relative energies of these conformers, allowing for the determination of the global minimum energy structure and the energy barriers for interconversion between different conformers. nih.gov

Table 2: Relative Energies of this compound Conformers Illustrative data based on DFT calculations for ethoxy-substituted aromatic compounds.

| Conformer | Dihedral Angle (C5-C6-O-C_ethyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Planar (trans) | ~180° | 0.00 (Global Minimum) | ~75% |

| Gauche | ~90° | 1.20 | ~15% |

| Planar (cis) | ~0° | 2.50 | ~10% |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein receptor. For aminopyrimidine derivatives, a common class of targets is protein kinases, where these compounds often act as ATP-competitive inhibitors. researchgate.net Docking simulations for this compound can elucidate its potential binding mode and affinity within a kinase active site. informahealthcare.com

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and evaluating the interaction energy using a scoring function. Successful docking studies on similar pyrimidine-based inhibitors have shown that the aminopyrimidine core frequently forms crucial hydrogen bonds with the "hinge" region of the kinase domain, mimicking the interaction of adenine from ATP. researchgate.net The 4-amino group and one of the ring nitrogens are often key hydrogen bond donors and acceptors, respectively. nih.gov The ethoxy group at the 6-position typically extends into a hydrophobic pocket, where it can form favorable van der Waals interactions. nih.gov The docking score provides a qualitative estimate of binding affinity, helping to rank potential inhibitors. ekb.eg

Table 3: Illustrative Molecular Docking Results for this compound Hypothetical results based on docking of aminopyrimidine inhibitors into a generic kinase (e.g., EGFR) active site.

| Parameter | Value / Description |

|---|---|

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase Domain |

| Binding Site | ATP-binding pocket |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | -NH2 group with backbone C=O of Met793 (Hinge) -N1 of pyrimidine with backbone N-H of Met793 (Hinge) |

| Key Hydrophobic Interactions | -Ethoxy group with Leu718, Val726 -Pyrimidine ring with Leu844, Ala743 |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. mdpi.com An MD simulation of the this compound-protein complex, solvated in a water box with ions, can assess the stability of the docked pose and characterize the conformational landscape of the bound ligand. nih.gov

By running simulations for tens to hundreds of nanoseconds, one can analyze the trajectory to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable, low RMSD value over the simulation time suggests that the binding pose is stable. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. mdpi.com MD simulations also allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, revealing their persistence and stability over time. nih.gov This provides a more realistic understanding of the binding event than static docking and is a crucial step for more advanced computational techniques that aim to estimate binding kinetics (k_on and k_off rates). mdpi.com

Table 4: Summary of MD Simulation Analysis for a Protein-Ligand Complex Illustrative results for a 100 ns MD simulation of this compound bound to a target protein.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD | Average: 1.2 Å (relative to protein) | The ligand remains stably bound in the active site. |

| Protein Backbone RMSD | Average: 1.8 Å (relative to initial structure) | The overall protein structure is stable during the simulation. |

| H-Bond Occupancy (Ligand-Hinge) | > 90% | The key hinge interactions are consistently maintained. |

| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Provides an estimate of the binding affinity, confirming favorable binding. |

In Silico Predictions of Biological Activity and ADMET Properties

In the early stages of drug discovery, it is vital to predict the pharmacokinetic and toxicological properties of a compound. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of molecules like this compound. pharmaceuticaljournal.net These predictions help to identify potential liabilities before committing to expensive synthesis and experimental testing. rfppl.co.in

Physicochemical properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are calculated to assess drug-likeness, often evaluated against criteria like Lipinski's Rule of Five. mdpi.com Pharmacokinetic properties, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, are predicted using quantitative structure-activity relationship (QSAR) models. nih.gov Toxicity predictions can screen for potential issues such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). mdpi.comresearchgate.net

Table 5: Predicted ADMET Profile for this compound Illustrative data generated from common ADMET prediction software (e.g., SwissADME, PreADMET).

| Category | Property | Predicted Value | Comment |

|---|---|---|---|

| Physicochemical | Molecular Weight | 153.18 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.35 | Good balance for solubility and permeability | |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Indicates good oral bioavailability | |

| Lipinski's Rule of Five | 0 Violations | High drug-likeness potential | |

| Absorption | Human Intestinal Absorption | High (>90%) | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform | |

| Toxicity | hERG Inhibition | Low Risk | Low potential for cardiotoxicity |

| Mutagenicity (AMES test) | Non-mutagen | Low concern for genotoxicity |

Anharmonic Vibrational Analysis

Vibrational spectroscopy (Infrared and Raman) is a powerful technique for molecular structure characterization. While standard computational methods calculate vibrational frequencies under a harmonic oscillator approximation, this can lead to discrepancies with experimental spectra. Anharmonic vibrational analysis, often performed using DFT in conjunction with methods like Vibrational Second-Order Perturbation Theory (VPT2), provides a more accurate simulation of the vibrational spectrum. nih.govmdpi.com

This advanced approach accounts for the anharmonicity of the potential energy surface and considers the effects of overtones and combination bands, which are common in experimental spectra but absent in harmonic calculations. iastate.edu For this compound, anharmonic calculations would yield more precise frequencies for key vibrational modes, such as the N-H stretching of the amine group, C=N and C=C stretching modes of the pyrimidine ring, and C-O stretching of the ethoxy group. Comparing the calculated anharmonic spectrum with experimental data allows for a confident and detailed assignment of the observed vibrational bands. researchgate.net

Table 6: Comparison of Harmonic vs. Anharmonic Frequencies for Key Vibrational Modes Illustrative frequencies (cm⁻¹) for this compound based on DFT (B3LYP/6-311++G(d,p)) calculations.

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic (VPT2) Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3650 | 3510 | ~3500 |

| N-H Symmetric Stretch | 3540 | 3415 | ~3400 |

| C-H Stretch (Aromatic) | 3180 | 3075 | ~3070 |

| C=N/C=C Ring Stretch | 1660 | 1635 | ~1640 |

| N-H Scissoring | 1610 | 1590 | ~1595 |

| C-O-C Asymmetric Stretch | 1280 | 1255 | ~1250 |

Investigation of Biological Activities and Molecular Mechanisms

Anticancer Research and Associated Mechanisms

Derivatives of the pyrimidin-4-amine core structure have been a focal point of extensive anticancer research. These compounds have demonstrated the ability to impede the growth of various cancer cell lines through diverse mechanisms of action. The antitumor potential of this class of compounds is a subject of ongoing investigation, with studies highlighting their ability to induce apoptosis and inhibit cell proliferation. researchgate.netnih.gov

The anticancer effects of pyrimidine (B1678525) derivatives are often attributed to their interaction with critical cellular pathways involved in tumor growth and survival. One of the primary mechanisms involves the inhibition of enzymes crucial for cancer cell proliferation, such as receptor tyrosine kinases (RTKs). mdpi.com Dysregulation of RTKs like the epidermal growth factor receptor (EGFR) is a known factor in the development of several cancers. mdpi.comnih.gov Structurally related thieno[2,3-d]pyrimidines, which are bioisosteres of the quinazolines used in drugs like gefitinib, have been synthesized and evaluated for their EGFR and HER2 inhibitory activities. nih.govnih.gov

Furthermore, some pyrimidine derivatives interfere with microtubule dynamics, a process essential for cell division. This disruption leads to cell cycle arrest and programmed cell death, or apoptosis. Studies on novel pyrimidine-hydrazone hybrids have shown that they can significantly increase the number of cancer cells undergoing apoptosis. nih.gov The cytotoxic effects of various pyrimidin-4-amine derivatives have been documented against a range of human cancer cell lines, as detailed in the table below.

| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC50, GP) | Reference |

|---|---|---|---|

| Pyrimidin-4-amine derivatives | Gastric Adenocarcinoma | IC50: 53.02 µM | |

| Pyrazolo[3,4-d]pyrimidine derivative (14c) | Mouse MC38 Xenograft | 85% tumor inhibition (60 mg/kg, ip, bid) | researchgate.net |

| Thieno[2,3-d]pyrimidin-4(3H)-one derivative (5a) | Melanoma (MDA-MB-435) | GP: -31.02% | mdpi.com |

| Thieno[2,3-d]pyrimidin-4(3H)-one derivative (4s) | Non-small cell lung cancer (HOP-92) | GP: 51.19% | mdpi.com |

| Oxazolo[5,4-d]pyrimidine derivatives | Lung (A549), Breast (MCF7), Colon (LoVo, HT29) | Evaluated for cytotoxic activity | nih.gov |

Enzyme Inhibition Studies and Target Identification

The biological activity of 6-Ethoxypyrimidin-4-amine derivatives is frequently linked to their ability to inhibit specific enzymes that are pivotal in various disease processes. By binding to the active sites or allosteric sites of target enzymes, these compounds can modulate cellular signaling pathways, making enzyme inhibition a key strategy in the development of new therapeutic agents. rjsvd.com

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that plays an indispensable role in B-cell receptor (BCR) signaling. mdpi.comnih.gov This signaling is crucial for the development, maturation, proliferation, and survival of B-cells. mdpi.comnih.gov Consequently, BTK has emerged as a significant therapeutic target for managing B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases. nih.govmdpi.com

BTK inhibitors are classified as either irreversible, which form a covalent bond with a cysteine residue (Cys481) in the active site, or reversible. nih.govmdpi.com The development of pyrimidine-based BTK inhibitors has been an active area of research. For instance, RN-486, a pyrimidin-4-amine derivative, has demonstrated potent inhibition of BTK. mdpi.com

P-glycoprotein (P-gp) Inhibition in Multidrug Resistance Reversal

Multidrug resistance (MDR) is a major impediment to the success of cancer chemotherapy, and it is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov

Inhibiting P-gp is a promising strategy to overcome MDR. nih.gov Co-administration of a P-gp inhibitor with a conventional chemotherapeutic agent can restore the latter's cytotoxicity. nih.gov Certain tyrosine kinase inhibitors (TKIs) based on pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, have been shown to interact with and inhibit P-gp. nih.gov These compounds can suppress the ATPase activity of P-gp and, at sub-micromolar concentrations, significantly reverse resistance to drugs like doxorubicin (B1662922) and paclitaxel (B517696) in MDR cancer cells. nih.gov

Lanosterol (B1674476) 14α-demethylase Inhibition in Antifungal Research

Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govwikipedia.org The inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death. researchgate.net This makes CYP51 a primary target for azole antifungal drugs, which are widely used in medicine and agriculture. nih.gov

The search for new antifungal agents often involves targeting CYP51. nih.gov Heterocyclic compounds are of great interest in this area. While direct inhibition of lanosterol 14α-demethylase by this compound has not been extensively documented, the broader class of pyrimidine derivatives is being explored for antifungal properties, which may involve this or other mechanisms.

Neuropharmacological Investigations and Receptor Modulation

The investigation of this compound and its derivatives in the context of neuropharmacology and receptor modulation is an area with limited specific information in publicly available research. While some related heterocyclic compounds have been noted for their potential to modulate receptor functions through competitive or allosteric inhibition, detailed studies focusing on the neuropharmacological activities of the this compound scaffold are not extensively reported.

Antimicrobial and Antiviral Activity Assessments

Beyond their applications in oncology, pyrimidine derivatives have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and viruses.

Antimicrobial and Antifungal Activity: A number of novel pyrimidin-4-amine derivatives have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. nih.govnih.gov For example, certain 6-isothiazol-5-ylpyrimidin-4-amine compounds have shown high inhibitory activity against the fungus Rhizoctonia solani. nih.gov Similarly, other studies have reported that 4,6-disubstituted pyrimidin-2-amines exhibit pronounced activity against bacteria such as Vibrio cholerae, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungi like Aspergillus flavus and Candida albicans. nih.gov The mechanism for some of these antifungal compounds may involve targeting the complex I NADH oxidoreductase. nih.gov

Antiviral Activity: The antiviral potential of this class of compounds is also significant. Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are structurally related to this compound, has revealed inhibitory activity against the replication of several herpes viruses, including herpes simplex virus 1 and 2 (HSV-1, HSV-2), and retroviruses like human immunodeficiency virus (HIV-1, HIV-2). nih.gov The substitution pattern on the pyrimidine ring is critical for this activity, with the O(6)-isomers showing pronounced antiviral effects while the N(1)-isomers were inactive. nih.gov

| Compound Class/Derivative | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 6-Isothiazol-5-ylpyrimidin-4-amine derivatives (T17-T24) | Rhizoctonia solani (fungus) | EC50 values ranging from 2.20 to 23.85 µg/mL | nih.gov |

| 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Vibrio cholerae (bacteria) | Excellent antibacterial activity | nih.gov |

| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Staphylococcus aureus (bacteria) | High activity | nih.gov |

| O(6)-isomers of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines | HSV-1, HSV-2, CMV, VZV (viruses) | Inhibited replication | nih.gov |

| O(6)-isomers of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines | HIV-1, HIV-2 (viruses) | Pronounced inhibition of replication | nih.gov |

Interaction with Nucleic Acids

Following a comprehensive review of available scientific literature, no specific research studies detailing the direct interaction of this compound with nucleic acids (DNA or RNA) were identified. Consequently, there are no available data on the binding affinity, specific binding sites, or the molecular mechanisms of interaction between this particular compound and nucleic acids.

Detailed research findings and data tables concerning the interaction of this compound with nucleic acids are therefore not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Modification of 6-Ethoxypyrimidin-4-amine Scaffold for Enhanced Activity

One common strategy involves the substitution at the amino group (position 4) to explore interactions with specific binding pockets in target proteins. For instance, the introduction of various aryl and heteroaryl groups can significantly modulate activity. Similarly, modifications to the ethoxy group at position 6, such as altering the alkyl chain length or introducing cyclic moieties, have been investigated to optimize lipophilicity and van der Waals interactions.

The following table summarizes the impact of various substitutions on the activity of pyrimidine (B1678525) derivatives, drawing parallels for the this compound scaffold.

Table 1: SAR of Pyrimidine Derivatives

| Position of Modification | Substituent | Effect on Activity |

|---|---|---|

| Position 2 | Substitution with bulky groups | Generally leads to a decrease in activity. |

| (S)-3-phenylpiperidine | Increased inhibitory potency threefold in a series of pyrimidine-4-carboxamides. researchgate.net | |

| Position 4 (Amino Group) | N-methylphenethylamine | Found to be less potent compared to conformationally restricted analogues. researchgate.net |

| Phenyl group | Can be a key component for activity, with further substitutions on the phenyl ring modulating potency. | |

| Position 6 | Morpholine | Exchanging for (S)-3-hydroxypyrrolidine increased activity tenfold and reduced lipophilicity. researchgate.net |

Identification of Pharmacophoric Features and Key Structural Determinants

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule to interact with its biological target. For derivatives of this compound, several key pharmacophoric features have been identified. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings capable of pi-pi stacking interactions.

Key structural determinants for activity often include:

A hydrogen bond donor/acceptor motif: The aminopyrimidine core is crucial for forming key interactions with the hinge region of kinases, for example. nih.gov

A hydrophobic pocket-filling group: Substituents on the amino group or other positions of the pyrimidine ring often occupy a hydrophobic pocket in the target protein, enhancing binding affinity.

Rational Design of Optimized Analogues Based on SAR Insights

The insights gained from SAR studies and pharmacophore modeling have paved the way for the rational design of optimized analogues of this compound. By understanding which structural modifications lead to enhanced activity, medicinal chemists can design new compounds with improved potency, selectivity, and drug-like properties.

One successful approach has been the use of a hybrid strategy, incorporating pharmacophores that bind to a specific target with the aminopyrimidine scaffold. nih.gov This has led to the development of dual inhibitors targeting multiple disease pathways. For example, by elaborating on the core structure of a related compound, 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one, researchers have produced potent inhibitors of both CDK9 and BET proteins. nih.gov

Another strategy involves scaffold hopping, where the central aminopyrimidine core is retained while the surrounding substituents are significantly altered to discover novel chemical entities with improved properties. nih.gov This approach has led to the discovery of potent inhibitors with good plasma and liver microsomal stability. nih.gov

The table below provides examples of rationally designed analogues based on SAR insights from related pyrimidine series.

Table 2: Examples of Rationally Designed Pyrimidine Analogues

| Compound | Design Rationale | Outcome |

|---|---|---|

| Compound 40 (a 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one derivative) | Hybrid strategy incorporating pharmacophores for BET proteins and kinases. nih.gov | Identified as a lead compound with balanced activities against BRD4 and CDK9. nih.gov |

| Compound 8h (a pyrimidin-2-amine derivative) | Scaffold hopping and computer-aided drug design. nih.gov | Displayed high PLK4 inhibitory activity and good plasma and liver microsomal stability. nih.gov |

Emerging Research Frontiers and Future Directions

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the discovery and development of new drugs. nih.govnih.gov For pyrimidine derivatives, these computational tools are being employed to accelerate the identification of novel therapeutic candidates and to optimize their properties.

Predict Biological Activity: Machine learning algorithms can be trained to predict the potential therapeutic effects of pyrimidine derivatives against various diseases. For instance, models can be developed to forecast the anti-inflammatory or anticancer properties of compounds like 6-Ethoxypyrimidin-4-amine based on its structural features.

De Novo Drug Design: Generative AI models can design entirely new pyrimidine-based molecules with desired therapeutic profiles. By providing the models with specific parameters, researchers can generate novel structures that are optimized for potency, selectivity, and pharmacokinetic properties.

Synthesis Optimization: AI can also be used to devise more efficient and sustainable synthetic routes for producing pyrimidine compounds. nih.gov By analyzing reaction data, AI can predict optimal reaction conditions, leading to higher yields and reduced waste.

Table 1: Applications of AI/ML in Pyrimidine Research

| Application Area | Description | Potential Impact on this compound Research |

| Predictive Modeling | Using algorithms to forecast the biological activity and properties of compounds. | Rapidly screen for potential therapeutic applications of this compound and its analogues. |

| Generative Design | Creating novel molecular structures with desired characteristics. | Design new derivatives of this compound with enhanced efficacy and safety profiles. |

| Synthesis Planning | Optimizing chemical reaction pathways for efficiency and sustainability. | Develop more cost-effective and environmentally friendly methods for producing this compound. |

Development of Novel Synthetic Methodologies

The synthesis of pyrimidine derivatives is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methods. These novel methodologies are crucial for accessing a wider range of structurally diverse pyrimidines for biological screening.

Recent advances in synthetic organic chemistry that could be applied to the synthesis of this compound and its derivatives include:

Green Chemistry Approaches: To minimize the environmental impact of chemical synthesis, researchers are exploring the use of greener solvents, catalysts, and reaction conditions. This includes microwave-assisted synthesis and solvent-free reactions, which can lead to faster reaction times and higher yields.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials. This approach is highly efficient and can be used to generate libraries of pyrimidine derivatives for high-throughput screening.

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, is enabling the development of more selective and efficient methods for pyrimidine synthesis. For instance, gold complexes have been used to catalyze cycloaddition reactions to form 4-aminopyrimidines.

Exploration of New Therapeutic Applications

While the full therapeutic potential of this compound is still under investigation, research into structurally related aminopyrimidine derivatives has revealed a broad spectrum of biological activities. This suggests that this compound could be a promising scaffold for the development of new drugs for a variety of diseases.

Some of the emerging therapeutic areas for aminopyrimidine derivatives include:

Oncology: Many pyrimidine-based compounds have been developed as anticancer agents. For example, certain aminopyrimidine derivatives have been investigated as potent inhibitors of polo-like kinase 4 (PLK4), a key regulator of cell division that is overexpressed in many cancers.

Inflammatory Diseases: Pyrimidine derivatives have shown promise as anti-inflammatory agents. Some compounds have been found to inhibit the production of nitric oxide, a key mediator of inflammation.

Infectious Diseases: The pyrimidine core is found in many antimicrobial agents. Research is ongoing to explore the potential of novel aminopyrimidine derivatives to combat bacterial and fungal infections.

Neurological Disorders: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been identified as potent and selective antagonists of the A3 adenosine (B11128) receptor, which is a target for the treatment of various neurological and inflammatory conditions.

Advanced Mechanistic Investigations at the Molecular Level

To design more effective drugs, it is crucial to understand how they interact with their biological targets at the molecular level. Advanced analytical and computational techniques are providing unprecedented insights into the mechanisms of action of pyrimidine derivatives.

Key techniques being employed include:

X-ray Crystallography: This technique allows researchers to determine the three-dimensional structure of a drug molecule bound to its target protein. mdpi.com This information is invaluable for understanding the specific interactions that are responsible for the drug's activity and for guiding the design of more potent and selective inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution. It can be used to confirm the structure of synthesized compounds and to study their interactions with biological macromolecules.

Molecular Docking and Dynamics Simulations: These computational methods are used to predict how a small molecule will bind to a protein target. nih.gov Molecular docking can be used to screen large libraries of compounds to identify potential drug candidates, while molecular dynamics simulations can provide insights into the stability of the drug-target complex over time.

Table 2: Advanced Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

| X-ray Crystallography | 3D structure of the compound bound to its biological target. | Elucidate the precise binding mode and guide the design of more potent analogues. |

| NMR Spectroscopy | Structural confirmation and study of molecular interactions in solution. | Confirm the chemical structure and investigate its interactions with potential biological targets. |

| Molecular Modeling | Prediction of binding modes and affinities. | Virtually screen potential targets and prioritize compounds for experimental testing. |

Design of Multi-Targeting Pyrimidine Ligands

The traditional "one drug, one target" paradigm of drug discovery is being challenged by the growing understanding that complex diseases often involve multiple biological pathways. This has led to the development of multi-targeting ligands, which are designed to interact with two or more targets simultaneously.

The pyrimidine scaffold is well-suited for the design of multi-target inhibitors due to its versatile chemistry and ability to interact with a wide range of biological targets. nih.gov For example, pyrimidine derivatives have been designed as dual inhibitors of kinases, which are enzymes that play a key role in cell signaling and are often dysregulated in cancer. nih.gov By targeting multiple kinases involved in cancer progression, these dual inhibitors may be more effective and less prone to the development of drug resistance. nih.gov

The design of multi-targeting ligands based on the this compound scaffold could lead to the development of novel therapeutics with improved efficacy for complex diseases such as cancer and inflammatory disorders.

常见问题

Q. What are the recommended synthetic routes for 6-Ethoxypyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : Start with halogenated pyrimidine precursors (e.g., 6-chloropyrimidin-4-amine) and perform nucleophilic substitution using ethoxide ions (e.g., NaOEt in ethanol). Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust temperature (typically 80–100°C), solvent polarity (ethanol or DMF), and catalyst (e.g., KI) to enhance ethoxy group incorporation. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Characterization : Confirm structure using / NMR (e.g., δ ~1.3 ppm for ethoxy CH, ~4.0 ppm for CH) and LCMS ([M+H] expected at m/z 140–160 range) .

Q. How can structural ambiguity in this compound derivatives be resolved?

Methodological Answer:

- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., ethoxy vs. methoxy substitution) by growing single crystals in ethanol/water and analyzing bond lengths/angles (e.g., C-O-C ~1.42 Å) .

- Comparative Spectroscopy : Compare IR spectra (C-O stretch ~1250 cm) and - COSY NMR to assign adjacent protons on the pyrimidine ring .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory solubility data in this compound derivatives?

Methodological Answer:

- Systematic Solubility Profiling : Use Hansen solubility parameters (δ, δ, δ) to correlate solvent polarity with solubility trends. For example, derivatives with electron-withdrawing groups (e.g., Cl) may exhibit lower solubility in non-polar solvents .

- Crystallographic Insights : Analyze crystal packing (e.g., π-π stacking or hydrogen-bonding networks) to explain discrepancies between predicted and observed solubility .

- Statistical Validation : Apply ANOVA to compare solubility datasets, ensuring temperature and solvent purity are controlled .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the amine group and conserved residues (e.g., Asp86 in EGFR) .

- QSAR Analysis : Derive Hammett/Taft parameters for substituents (e.g., ethoxy’s σ ~-0.24) to predict electronic effects on inhibitory potency .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. What experimental controls are critical when studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Blank Reactions : Exclude catalysts (e.g., Pd(PPh)) to confirm metal-dependent coupling (e.g., Suzuki-Miyaura).

- Isotopic Labeling : Use -labeled ethoxy groups to track bond cleavage via NMR .

- Competition Experiments : Compare reactivity with analogous methoxy or methylthio derivatives to quantify electronic/steric effects .

Data Analysis & Validation

Q. How should researchers address discrepancies in reported biological activity for this compound analogs?

Methodological Answer:

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC values) and apply funnel plots to detect publication bias .

- Dose-Response Replication : Test compounds under standardized conditions (e.g., 72-h MTT assays, 10% FBS) to minimize variability .

- Structural Confounders : Verify purity (>95% via HPLC) and tautomeric forms (e.g., amine vs. imine) that may affect activity .

Q. What advanced techniques validate the stability of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation products via LC-HRMS .

- Metabolic Stability Assays : Use liver microsomes (human/rat) with NADPH cofactors to quantify CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。